2-Hydroxy vs. 2-Thioxo Modification: Hydrogen-Bond Donor Capacity and Impact on Target Recognition
The 2-hydroxy group in the target compound serves as a hydrogen-bond donor (HBD count = 1), whereas its closest structural analog, 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)butanamide, carries a 2-thioxo (C=S) group that lacks an H-bond donor at this position. This substitution directly alters the donor–acceptor map within the nicotinamide-binding pocket of tankyrase/PARP-1, as defined in the oxoquinazolinyl-butanamide patent family [1]. While the patent does not supply pairwise IC50 values for these exact two compounds, representative members of the series demonstrate that 2-oxo/2-hydroxy congeners achieve sub-micromolar tankyrase-1 inhibition, whereas 2-thioxo variants often exhibit reduced or absent activity [1]. Physicochemical profiling confirms that the target compound has one H-bond donor (HBD = 1) and seven H-bond acceptors (HBA = 7), versus a predicted HBD = 0 for the 2-thioxo analog [2].
| Evidence Dimension | Hydrogen-bond donor count and predicted impact on tankyrase/PARP-1 engagement |
|---|---|
| Target Compound Data | HBD = 1; 2-hydroxy group capable of acting as both H-bond donor and acceptor; clogP = 2.85; TPSA = 78.27 Ų [2] |
| Comparator Or Baseline | 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)butanamide: predicted HBD = 0 (2-thioxo cannot donate H-bond); expected higher clogP and lower TPSA due to sulfur substitution [2] |
| Quantified Difference | ΔHBD = +1 for target compound; predicted ΔclogP ≈ -0.5 to -1.0; ΔTPSA ≈ +5 to +10 Ų (calculated from sulfur-to-oxygen replacement rules, not experimentally determined) |
| Conditions | Physicochemical predictions based on structure-property relationships; tankyrase/PARP-1 inhibition context inferred from patent class SAR [1][2] |
Why This Matters
The 2-hydroxy group’s H-bond donor capacity is essential for engaging the nicotinamide sub-pocket of tankyrase/PARP-1; procurement of the 2-thioxo analog would yield a compound predicted to be less potent or inactive against this target, compromising SAR studies.
- [1] Dorsch, D.; Buchstaller, H.-P. Oxoquinazolinyl-butanamide derivatives. U.S. Patent 9,901,577, February 27, 2018. Assignee: Merck Patent GmbH. View Source
- [2] Sildrug Database. EOS59429: Basic Properties. Institute of Biochemistry and Biophysics, Polish Academy of Sciences. URL: https://sildrug.ibb.waw.pl/ecbd/EOS59429/ (accessed 2026-04-30). View Source
